Product packaging for 3,6-Dichloropyrido[2,3-b]pyrazine(Cat. No.:CAS No. 1350925-22-2)

3,6-Dichloropyrido[2,3-b]pyrazine

Cat. No.: B3233061
CAS No.: 1350925-22-2
M. Wt: 200.02 g/mol
InChI Key: INOIBAINLGWGKV-UHFFFAOYSA-N
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Description

3,6-Dichloropyrido[2,3-b]pyrazine is a versatile heterocyclic building block in medicinal chemistry and drug discovery research. This dichlorinated pyridopyrazine derivative is a key synthetic intermediate for developing novel therapeutic agents, particularly in the field of oncology . Compounds based on the pyrido[2,3-b]pyrazine core have demonstrated potent inhibitory effects on transformative growth factor beta (TGF-β) receptors and various protein kinases, which are critical targets in cancer signaling pathways . Research into closely related analogs, such as 2,3-dichloropyrido[2,3-b]pyrazine, has revealed significant potential in neuroscience, showing selective in vivo antagonistic activity at the strychnine-insensitive glycine binding site of the NMDA receptor . This makes such compounds valuable tools for probing neurological disorders and central nervous system (CNS) function. The molecular framework of this compound is frequently utilized to create derivatives for treating a wide range of diseases, including fibrotic disorders, inflammatory diseases, and various cancers such as glioma, breast carcinoma, and leukemia . As a high-purity synthetic intermediate, this compound is intended for use in laboratory research to develop and synthesize new active substances. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate care and safety protocols in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl2N3 B3233061 3,6-Dichloropyrido[2,3-b]pyrazine CAS No. 1350925-22-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dichloropyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-5-2-1-4-7(11-5)12-6(9)3-10-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOIBAINLGWGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC(=CN=C21)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299024
Record name 3,6-Dichloropyrido[2,3-b]pyrazine
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Molecular Weight

200.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350925-22-2
Record name 3,6-Dichloropyrido[2,3-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350925-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dichloropyrido[2,3-b]pyrazine
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Synthetic Methodologies for 3,6 Dichloropyrido 2,3 B Pyrazine and Its Derivatives

Primary Synthetic Routes to the Pyrido[2,3-b]pyrazine (B189457) Core

The foundational step in obtaining 3,6-dichloropyrido[2,3-b]pyrazine is the assembly of the pyrido[2,3-b]pyrazine ring system. This is typically achieved through condensation reactions that form the pyrazine (B50134) ring onto a pre-existing pyridine (B92270) structure.

Cyclocondensation Reactions of Diaminopyridines with Dicarbonyl Compounds

A prevalent and classical method for constructing the pyrido[2,3-b]pyrazine core is the cyclocondensation reaction between 2,3-diaminopyridine (B105623) and a 1,2-dicarbonyl compound. researchgate.net This reaction forms the pyrazine ring of the fused heterocyclic system. For the synthesis of the specific precursor to this compound, a common approach involves the reaction of 2,3-diaminopyridine with a glyoxal (B1671930) derivative, which upon cyclization and subsequent oxidation, would lead to a dihydroxy intermediate, pyrido[2,3-b]pyrazine-3,6-diol. This dihydroxy compound serves as the direct precursor for the target dichlorinated molecule.

The reaction of 2,3-diaminopyridine with various dicarbonyl compounds can yield a range of substituted pyrido[2,3-b]pyrazines. The choice of the dicarbonyl component is crucial as it dictates the substitution pattern on the pyrazine ring.

One-Pot and Multicomponent Synthetic Approaches

To enhance efficiency and yield, one-pot and multicomponent reactions have been developed for the synthesis of pyrido[2,3-b]pyrazine derivatives. nih.govrsc.org These strategies streamline the synthetic process by combining multiple reaction steps into a single operation without the need for isolating intermediates. For instance, a three-component reaction involving an aldehyde, 2-aminopyrazine, and a 1,3-dicarbonyl compound can be catalyzed by an acid to produce complex pyrido[2,3-b]pyrazine structures. nih.govrsc.org While these methods are powerful for generating diverse libraries of derivatives, the synthesis of the specific 3,6-dichloro- substitution pattern often follows a more linear, stepwise approach starting from the core heterocycle.

Regioselective Halogenation Strategies for Dichloropyridopyrazines

Once the pyrido[2,3-b]pyrazine core is established, the next critical step is the introduction of chlorine atoms at the desired 3- and 6-positions. This requires regioselective halogenation techniques.

Direct Halogenation Methods from Hydroxy Precursors (e.g., using POCl₃)

The most direct route to this compound involves the chlorination of the corresponding dihydroxy precursor, pyrido[2,3-b]pyrazine-3,6-diol. This transformation is commonly achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The hydroxy groups, which may exist in tautomeric equilibrium with their keto forms (pyridopyrazinones), are converted into chloro substituents. This type of reaction is a standard method for the synthesis of chloro-substituted nitrogen-containing heterocycles. The reaction typically requires elevated temperatures to proceed to completion.

Introduction of Specific Halogen Substituents at Pyrido[2,3-b]pyrazine

Introducing halogens at specific positions on the pyrido[2,3-b]pyrazine ring system can also be achieved through various halogenation reagents and strategies, depending on the existing substituents on the ring. For instance, N-halosuccinimides (NCS, NBS, NIS) are often used for the regioselective halogenation of activated aromatic and heteroaromatic rings. researchgate.net The regioselectivity is governed by the electronic properties of the substrate. In the context of pyrido[2,3-b]pyrazine, the pyridine ring is generally less reactive towards electrophilic substitution than the pyrazine ring. However, the presence of activating groups can direct the halogenation to specific sites. For the synthesis of this compound, direct chlorination of the unsubstituted core is less common and often leads to a mixture of products. Therefore, the route via the dihydroxy intermediate is generally preferred for its regiochemical control.

Catalyst Systems and Reaction Condition Optimization

The efficiency and selectivity of the synthetic routes to pyrido[2,3-b]pyrazines can be significantly influenced by the choice of catalyst and reaction conditions.

For the initial cyclocondensation reaction, various catalysts have been explored to improve yields and shorten reaction times. These include both metal-based and metal-free catalysts. For example, lanthanum(III) acetate (B1210297) has been shown to be an effective catalyst for the synthesis of pyridopyrazines in water, offering advantages such as mild reaction conditions and catalyst recyclability. researchgate.net Other catalytic systems, such as those involving bismuth, tin, or zirconium compounds, have also been reported to promote the formation of the pyrido[2,3-b]pyrazine core. researchgate.net Microwave irradiation has also been employed to accelerate these reactions. researchgate.net

In the context of halogenation, particularly the conversion of dihydroxy precursors to their dichloro analogs using POCl₃, the optimization of reaction conditions such as temperature and reaction time is crucial to ensure complete conversion and minimize the formation of byproducts. The use of a co-solvent or an additive can sometimes facilitate the reaction.

The table below summarizes some of the synthetic approaches and catalysts used in the preparation of the pyrido[2,3-b]pyrazine core.

Reaction Type Reactants Catalyst/Reagent Key Features
Cyclocondensation2,3-Diaminopyridine, Dicarbonyl CompoundLa(OAc)₃Efficient, mild conditions, catalyst is reusable. researchgate.net
Cyclocondensation2,3-Diaminopyridine, Dicarbonyl CompoundBiCl₃/SiO₂Heterogeneous catalyst, good to excellent yields. researchgate.net
Cyclocondensation2,3-Diaminopyridine, Dicarbonyl Compound[(NH₄)₆Mo₇O₂₄·4H₂O]–PEG 300Microwave-assisted, tandem synthesis, high yields. researchgate.net
Multicomponent ReactionIndane 1,3-dione, Aromatic Aldehyde, 2-Aminopyrazinep-TSAOne-pot synthesis of complex derivatives. nih.govrsc.org
ChlorinationPyrido[2,3-b]pyrazine-3,6-diolPOCl₃Direct conversion of dihydroxy to dichloro derivative.

Metal-Catalyzed Reactions, including Palladium-Catalyzed Cross-Couplings for Halogenated Heterocycles

The functionalization of halogenated heterocycles like this compound is effectively achieved through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high regioselectivity, which is critical when dealing with polyhalogenated substrates.

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and Kumada reactions allow for the selective substitution of chlorine atoms on the pyridopyrazine core. The differing electronic environments of the chlorine atoms at the 3- and 6-positions, influenced by the adjacent pyridine and pyrazine nitrogen atoms, allow for controlled, stepwise functionalization. Research on analogous dihaloheteroarenes demonstrates that catalyst and ligand choice are paramount in directing the regioselectivity of the coupling. nih.gov For instance, in 2,4-dichloropyridines, the use of a palladium catalyst with an N-heterocyclic carbene (NHC) ligand like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) can favor coupling at the C4 position, which is typically less electrophilic. nih.gov

The Suzuki-Miyaura coupling is particularly versatile, utilizing a range of aryl and heteroaryl boronic acids or esters to introduce diverse substituents. mdpi.com Optimized conditions often involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂·DCM, a base like K₂CO₃ or K₃PO₄, and a solvent such as 1,4-dioxane (B91453) or toluene, with reactions typically heated to ensure efficient conversion. mdpi.comresearchgate.net For substrates with multiple halogens, regioselectivity can be controlled by exploiting the differential reactivity of the C-Cl bonds, allowing for the synthesis of mono- or di-substituted products. researchgate.net

Beyond the Suzuki coupling, Negishi (using organozinc reagents) and Kumada (using Grignard reagents) couplings expand the scope of accessible derivatives to include alkyl and heteroaryl groups that are challenging to introduce via other methods. nih.gov These reactions provide a robust platform for creating libraries of substituted pyridopyrazines from the 3,6-dichloro precursor.

Reaction TypeCatalyst SystemSubstrate TypeKey Findings & SelectivityRef
Suzuki-Miyaura Pd/IPr2,4-DichloropyridinesHigh selectivity for coupling at the C4 position; tolerant of various functional groups. nih.gov
Suzuki-Miyaura Pd(dppf)Cl₂·DCM / K₂CO₃3,6-Dihalogenoimidazo[1,2-a]pyridinesEfficient regioselective coupling, enabling one-pot double-coupling approaches. researchgate.net
Suzuki-Miyaura Pd(PPh₃)₄ / K₃PO₄5-(4-bromophenyl)-4,6-dichloropyrimidineElectron-rich boronic acids gave good yields; reaction optimized with base and solvent choice. mdpi.com
Kumada Pd/IPr2,4-DichloropyridinesEffective for introducing groups like 2-pyridyl at the C4 position. nih.gov
Negishi Pd/IPr2,4-DichloropyridinesEnables the installation of various alkyl and heteroaryl groups. nih.gov

Solvent-Free and Microwave-Assisted Syntheses

In line with the principles of green chemistry, solvent-free and microwave-assisted synthetic methods have emerged as powerful alternatives to conventional heating, offering reduced reaction times, higher yields, and minimized waste. exaly.com

Microwave-assisted synthesis has been successfully applied to produce a variety of heterocyclic compounds, including pyridazines and pyrido[2,3-b]pyrazine derivatives. rsc.orgrsc.org This technique uses microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatic rate enhancements. For instance, the synthesis of 3,6-disubstituted-1,2,4-triazine derivatives via microwave-assisted condensation was achieved with short reaction times and high yields compared to traditional methods. sioc-journal.cn Similarly, efficient protocols for creating 2,3,6-trisubstituted pyridazines have been developed using sequential microwave-enhanced reactions. rsc.org These examples highlight the potential of microwave irradiation to facilitate the synthesis of this compound derivatives, likely accelerating key cyclization or substitution steps.

Solvent-free, or solid-state, reactions represent another environmentally benign approach. By eliminating the solvent, this method reduces waste and can sometimes enhance reaction rates and selectivity. A catalyst-free, solvent-free approach has been reported for the high-yielding synthesis of bicyclic 2-pyridone derivatives, demonstrating the feasibility of forming complex heterocyclic structures without a reaction medium. rsc.org The combination of solvent-free conditions with microwave irradiation can be particularly effective, as demonstrated in the synthesis of pyridone derivatives using a heterogeneous nanocatalyst, which resulted in excellent yields in short reaction times. nih.gov

MethodTarget/Related ScaffoldConditionsKey AdvantagesRef
Microwave-Assisted Pyrido[2,3-b]indolizinesSodium acetate, benign solventsDomino sequence of cycloisomerization and cyclocondensation. mdpi.com
Microwave-Assisted 3,6-Disubstituted-1,2,4-triazinesDMF, condensation reactionShort reaction time, simple operation, high yields. sioc-journal.cn
Microwave-Assisted Thieno[3,2-d]pyrimidin-4-aminesVariousEfficient access to complex molecules, avoiding unstable/toxic reagents. nih.gov
Solvent-Free Bicyclic 2-pyridonesCatalyst-free, heatHigh yields, environmentally friendly, simple. rsc.org
Solvent-Free & Microwave N‑amino-2-pyridonesHeterogeneous Fe-based MOF@CuO nanocatalystLow reaction times, excellent yields, reusable catalyst. nih.gov

Application of Solid Acid Catalysis (e.g., Indion 190 Resin)

Solid acid catalysts are increasingly replacing traditional liquid acids in organic synthesis due to their operational simplicity, reduced corrosiveness, and recyclability. Indion 190 resin, a macroporous, strongly acidic cation exchange resin based on a sulfonated styrene-divinylbenzene copolymer, is a prime example of an efficient and environmentally friendly heterogeneous catalyst. ionresins.comionresins.com

Indion 190 possesses high thermal and physical stability, a large surface area, and a high concentration of sulfonic acid functional groups, making it a highly active catalyst for various organic transformations, including condensation, esterification, and cyclization reactions. ionresins.commobt3ath.com Its primary advantage lies in its ease of separation from the reaction mixture by simple filtration, allowing it to be washed, dried, and reused multiple times without a significant loss of catalytic activity. researchgate.net

While direct synthesis of this compound using Indion 190 has not been explicitly detailed, its utility has been proven in the synthesis of other nitrogen-containing heterocycles like benzimidazoles, benzoxazoles, and benzothiazoles. mobt3ath.comresearchgate.net In these syntheses, the resin effectively catalyzes the condensation of ortho-substituted aminoaromatics with aldehydes or carboxylic acids. mobt3ath.com A model reaction between o-phenylenediamine (B120857) and benzaldehyde (B42025) showed a quantitative yield in 4 hours with the resin, compared to only trace product formation after 24 hours without it. mobt3ath.com This demonstrates the resin's potential to facilitate key bond-forming steps in the construction of the pyridopyrazine ring system under mild and green conditions.

Catalyst PropertyDescriptionRef
Matrix Styrene divinylbenzene (B73037) copolymer ionresins.com
Functional Group Sulphonic acid ionresins.com
Appearance Opaque grey to dark grey beads ionresins.com
Key Features High physical & chemical stability, non-toxic, non-corrosive, high surface area. ionresins.commobt3ath.com
Primary Applications Alkylation, esterification, condensation, hydrolysis. ionresins.comionresins.com
Recyclability Can be filtered, washed, dried, and reused with consistent activity. mobt3ath.comresearchgate.net

Chemical Reactivity and Derivatization of 3,6 Dichloropyrido 2,3 B Pyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions at Dichloro Positions

The electron-deficient nature of the pyrido[2,3-b]pyrazine (B189457) ring system, further enhanced by the two chlorine atoms, makes 3,6-Dichloropyrido[2,3-b]pyrazine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide array of functional groups at the 3 and 6 positions.

Amine and Hydrazine Functionalization

The reaction of this compound with various amines and hydrazines is a cornerstone of its derivatization. These reactions typically proceed under mild conditions and offer a straightforward route to mono- and di-substituted amino- and hydrazino-pyrido[2,3-b]pyrazines. The regioselectivity of the substitution can often be controlled by tuning the reaction conditions, such as temperature and the stoichiometry of the nucleophile.

For instance, the treatment of this compound with a single equivalent of an amine at room temperature often leads to the monosubstituted product, with the second substitution requiring more forcing conditions. This stepwise reactivity is crucial for the synthesis of unsymmetrically substituted derivatives. The resulting aminopyrido[2,3-b]pyrazines are valuable intermediates for the synthesis of more complex molecules with potential biological activities. rsc.org

Reactivity with Other Nucleophiles

Beyond amines and hydrazines, this compound readily reacts with a variety of other nucleophiles. Oxygen-based nucleophiles, such as alkoxides and phenoxides, can be employed to introduce ether linkages, yielding alkoxy- and aryloxypyrido[2,3-b]pyrazines. Similarly, sulfur-based nucleophiles, like thiols and thiophenols, lead to the formation of the corresponding thioethers. These reactions significantly expand the chemical space accessible from this dichlorinated precursor, enabling the synthesis of a diverse library of substituted pyrido[2,3-b]pyrazines.

Cross-Coupling Reactions for Carbon-Carbon, Carbon-Nitrogen, and Carbon-Sulfur Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations. The two chloro-substituents serve as handles for the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds, providing access to a vast range of functionalized pyrido[2,3-b]pyrazine derivatives.

Suzuki-Miyaura Coupling in the Context of Halogenated Pyridopyrazines

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron species with a halide or triflate in the presence of a palladium catalyst. youtube.comyoutube.com In the context of halogenated pyridopyrazines, this reaction allows for the introduction of aryl, heteroaryl, and alkyl groups at the chlorinated positions. The reactivity of the two chlorine atoms can be differentiated, allowing for sequential and site-selective couplings. For instance, coupling at one position can be achieved under milder conditions, leaving the second chlorine available for a subsequent, different coupling reaction. mdpi.comnih.gov This strategy is invaluable for the synthesis of complex, unsymmetrical biaryl and heterobiaryl structures.

Table 1: Examples of Suzuki-Miyaura Coupling with Halogenated Pyridines

Halogenated Pyridine (B92270) Boronic Acid/Ester Catalyst/Ligand Product Reference
3,4,5-tribromo-2,6-dimethylpyridine ortho-methoxyphenylboronic acid Pd(PPh₃)₄ 3-(2-methoxyphenyl)-4,5-dibromo-2,6-dimethylpyridine nih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidine Phenylboronic acid Pd(PPh₃)₄ 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine mdpi.com

This table presents examples of Suzuki-Miyaura reactions on related halogenated pyridine and pyrimidine (B1678525) systems to illustrate the scope of the reaction.

Buchwald-Hartwig Amination for Related Halogenated Heterocycles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of arylamines from substrates that are not amenable to traditional nucleophilic aromatic substitution. acsgcipr.org For halogenated heterocycles like this compound, the Buchwald-Hartwig amination provides a versatile and efficient method for introducing a wide range of primary and secondary amines, as well as other nitrogen-containing functional groups. beilstein-journals.orgresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be optimized to achieve high yields and functional group tolerance. acsgcipr.org

Table 2: Examples of Buchwald-Hartwig Amination with Halogenated Heterocycles

Heteroaryl Halide Amine Catalyst/Ligand Product Reference
2-chloropyrimidine Morpholine Pd-PEPPSI-IPr(NMe₂)₂ 2-morpholinopyrimidine researchgate.net
2-bromopyridine Pyrrolidine (B122466) Pd-PEPPSI-IPr(NMe₂)₂ 2-pyrrolidinopyridine researchgate.net

This table showcases the application of Buchwald-Hartwig amination on various halogenated heterocycles, demonstrating its utility in C-N bond formation.

Sonogashira Coupling for Related Halogenated Heterocycles

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orglibretexts.orgwikipedia.org This reaction is a powerful tool for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. nih.govnih.gov In the case of halogenated pyridopyrazines, the Sonogashira coupling enables the direct introduction of an alkyne moiety, which can serve as a versatile handle for further transformations, such as cycloadditions or the synthesis of conjugated systems. The reactivity of the different halide positions can be exploited for selective alkynylation. libretexts.org

Table 3: Examples of Sonogashira Coupling with Halogenated Heterocycles

Halogenated Substrate Alkyne Catalyst System Product Reference
1-iodinated glycal Phenylacetylene Pd(PPh₃)₂Cl₂/CuI 1-phenylethynyl glycal nih.gov
Aryl halide Terminal alkyne Pd(0)/Cu(I) Arylalkyne rsc.org

This table provides examples of Sonogashira coupling on related halogenated compounds, illustrating the synthesis of alkynyl-substituted heterocycles.

Cycloaddition and Annulation Reactions Leading to Fused Ring Systems and Polycyclic Derivatives

The pyrido[2,3-b]pyrazine core, being an electron-deficient system, is not a typical diene for standard Diels-Alder reactions. However, the broader class of cycloaddition and annulation reactions provides a powerful toolkit for expanding this core into more complex, polycyclic architectures. While specific cycloaddition reactions starting directly from this compound are not extensively documented in the literature, the principles of heterocyclic chemistry allow for the extrapolation of potential reaction pathways.

Annulation, the formation of a new ring onto an existing one, is a key strategy. For instance, functionalized pyrido[2,3-c]pyridazines have been synthesized through a [4+2] cycloaddition reaction between 1,4-dihydropyridines and α-halogenated N-tosylhydrazones. nih.gov This highlights a method where a pyridazine-containing fused ring is constructed, suggesting that the pyrido[2,3-b]pyrazine system could potentially be built or expanded using similar cycloaddition logic. nih.gov

The synthesis of various fused N-heterocyclic rings, such as (pyrazolo)pyrimidines and pyridines, has been achieved through multi-component reactions that involve the construction of a six-membered ring onto a pre-existing heterocycle. rsc.org Furthermore, [3+2] cycloaddition reactions are a common method for creating fused five-membered rings, such as the formation of triazole rings. The copper-catalyzed [3+2] cycloaddition of azides with alkynes is a well-established route to triazolyl-substituted pyridazines. nih.gov It is conceivable that the chlorine atoms on this compound could be converted to azide (B81097) groups, which could then undergo cycloaddition reactions to form fused triazole or tetrazole rings.

Another relevant strategy involves the reaction of 2,3-diaminopyridine (B105623) with functionalized vicinal diketones, which yields the pyrido[2,3-b]pyrazine core itself. researchgate.net This condensation reaction is a form of annulation that builds the pyrazine (B50134) portion of the scaffold. By using complex or polycyclic diketones, this method could directly lead to fused and polycyclic derivatives.

Strategies for Selective Functionalization and Scaffold Diversification

The two chlorine atoms in this compound are the primary sites for functionalization, allowing for significant scaffold diversification. The positions C3 and C6 are not electronically equivalent, which can, in principle, be exploited for selective reactions. The chlorine at the C3 position is on the pyrazine ring, while the C6 chlorine is on the pyridine ring, influencing their respective reactivities toward nucleophiles.

A primary strategy for diversification is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrido[2,3-b]pyrazine nucleus facilitates the displacement of the chloride ions by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups, including amines, alcohols, and thiols, thereby diversifying the scaffold.

Palladium-catalyzed cross-coupling reactions are another powerful tool for functionalization. Reactions such as the Suzuki, Stille, and Buchwald-Hartwig couplings enable the formation of new carbon-carbon and carbon-nitrogen bonds at the chlorinated positions. For example, the Buchwald-Hartwig C-N coupling reaction has been successfully used to synthesize a series of donor-acceptor-donor (D-A-D) type molecules based on the pyrido[2,3-b]pyrazine core by coupling various amines. nih.gov This method is instrumental in tuning the electronic and photophysical properties of the resulting compounds. nih.gov

The selective functionalization of dichloropyridines offers insights into potential strategies. Depending on the reagents and reaction conditions, it is possible to achieve site-selective metalation or substitution on various dichloropyridine isomers. researchgate.net For instance, the use of hindered lithium dialkylamides can direct metalation to specific positions, which can then be trapped with an electrophile. researchgate.net While direct application to this compound needs experimental validation, these principles suggest that careful selection of reagents could lead to the selective functionalization of one chlorine atom over the other.

The pyrido[2,3-b]pyrazine scaffold is of significant interest in medicinal chemistry and materials science, and its derivatives have been explored as inhibitors of various enzymes and as functional materials. rsc.orgrsc.org The ability to diversify the core structure through these functionalization strategies is crucial for developing new applications. rsc.orgrsc.org

Below is a table summarizing key strategies for the diversification of the pyrido[2,3-b]pyrazine scaffold.

Reaction Type Reagents/Catalysts Functional Group Introduced Resulting Scaffold Reference
Buchwald-Hartwig CouplingPd catalyst, ligand, baseAmines (e.g., carbazole, phenothiazine)N-Arylated pyrido[2,3-b]pyrazines nih.gov
Condensation/Annulation2,3-Diaminopyridine, dicarbonylsSubstituted pyrazine ringFunctionalized pyrido[2,3-b]pyrazines researchgate.net
Nucleophilic SubstitutionAmines, alkoxides, thiolatesAmino, alkoxy, thioether groups3- and/or 6-substituted pyrido[2,3-b]pyrazines cymitquimica.com
Multicomponent ReactionAldehydes, 2-aminopyrazine, indane-1,3-dioneFused polycyclic systemIndeno[1,2-b]pyrido[3,2-e]pyrazines rsc.orgrsc.org

Research Applications of Pyridopyrazine Derivatives

Advancement in Medicinal Chemistry Scaffolds and Chemical Biology Probes

The pyridopyrazine framework and its isosteres serve as crucial scaffolds in the design of new therapeutic agents and chemical probes. Their ability to mimic the purine (B94841) core of ATP allows them to interact with a multitude of enzymes, particularly kinases, making them a cornerstone for inhibitor development.

The inhibition of protein kinases is a major strategy in the treatment of cancer and inflammatory diseases. Pyridopyrazine derivatives and related nitrogen-containing heterocyclic compounds have been a fertile ground for the discovery of potent kinase inhibitors.

Tyrosine and Serine/Threonine Kinases: The discovery of novel pyrido-pyridazinone derivatives has yielded potent inhibitors of FER tyrosine kinase, a non-receptor tyrosine kinase implicated in cell migration and metastasis in various cancers. nih.govgoogle.com Starting from a high-throughput screening hit, chemical modifications led to the discovery of compound 21 (DS21360717) , which demonstrated in vivo antitumor efficacy. nih.govgoogle.com This compound also showed strong inhibition against a panel of other kinases including ALK, FLT3, FMS, KIT, PYK2, ROS, SYK, and TRKA. nih.gov Similarly, N1-(α,β-alkene)-substituted phenylpyrazolopyrimidine derivatives have been synthesized and shown to have modest inhibitory activity against Src kinase. nih.gov Furthermore, other related scaffolds like 2,6-disubstituted pyrazines have been developed as inhibitors of CK2 and PIM kinases, which are involved in cancer cell survival.

Spleen Tyrosine Kinase (Syk): Syk is a non-receptor tyrosine kinase involved in the signaling pathways of immune receptors, making it a key target for allergic and autoimmune disorders. A series of aminopyrazine derivatives featuring adamantanol motifs showed good inhibitory activity against Syk and notable effects in cell degranulation assays. Additionally, 3-aminopyrazolopyrazine derivatives have been designed as new Syk inhibitors, with one compound (6h ) showing promise in both enzymatic and B-lymphoma cell proliferation assays. These inhibitors are being explored for conditions like rheumatoid arthritis and B-cell malignancies.

Janus Kinase 3 (JAK-3): Selective inhibition of JAK3 is a promising approach for treating autoimmune diseases like rheumatoid arthritis, as it plays a key role in cytokine signaling in immune cells. Researchers have developed 3-amido-5-cyclopropylpyrrolopyrazines that show selectivity for JAK3 over other JAK family members. In another study, a series of pyrazolopyrimidine derivatives were identified as potent JAK3 inhibitors that exploit a unique cysteine residue (Cys909) in the kinase. The most active of these, compound 13t , had an IC50 of 0.1 nM and showed efficacy in a rat model of arthritis.

Akt (Protein Kinase B): The Akt signaling pathway is central to cell survival and proliferation, and its dysregulation is common in cancer. A series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated as Akt inhibitors. Compounds 5q and 5t from this series significantly improved Akt1 inhibitory potency with IC50 values of 18.0 and 21.3 nM, respectively, and showed desirable antiproliferative effects against prostate cancer cell lines. The optimization of pyrrolopyrimidine-based compounds has been a focus of structure-based drug design to create potent inhibitors of all three Akt isoforms.

Table 1: Representative Pyridopyrazine and Related Heterocyclic Kinase Inhibitors
Compound ClassTarget KinaseKey Finding / PotencyReference
Pyrido-pyridazinoneFER Tyrosine KinaseCompound 21 (DS21360717) showed in vivo antitumor efficacy. nih.govgoogle.com
AminopyrazineSykAdamantanol amides showed good inhibitory activity in enzymatic and cellular assays.
3-AminopyrazolopyrazineSykCompound 6h showed promising inhibition in enzymatic and cell proliferation assays.
PyrazolopyrimidineJAK3Compound 13t exhibited potent inhibition with an IC50 of 0.1 nM.
4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidineAkt1Compound 5q showed an IC50 of 18.0 nM.

The histamine (B1213489) H4 receptor (H4R) is primarily expressed on immune cells and is involved in inflammatory and allergic responses. Antagonists of this receptor are being investigated as treatments for conditions like atopic dermatitis, asthma, and allergic rhinitis. A series of pyridopyrazine derivatives were studied as potential H4R antagonists, with molecular docking studies indicating potent binding interactions. In one such study of 33 derivatives, compound C11 demonstrated the highest binding affinity, marking it as a valuable candidate for further anti-inflammatory drug development. In a separate effort, optimization of a quinazoline-based lead compound led to a new series of potent pyrido[3,2-d]pyrimidines as H4R antagonists with reduced off-target effects.

With the rise of antibiotic resistance, new antimicrobial targets are urgently needed. The bacterial protein FtsZ, a prokaryotic homolog of tubulin, is essential for cell division and has emerged as a promising target. A series of pyridopyrazine and pyrimidothiazine derivatives have been synthesized and tested for their ability to inhibit FtsZ from Mycobacterium tuberculosis, the causative agent of tuberculosis. Certain compounds in the series demonstrated moderate to good inhibitory activity against the FtsZ protein and in vitro antibacterial activity against M. tuberculosis strains. While some of these compounds also showed cytotoxicity, the research provides a basis for further structure-activity relationship (SAR) analysis to develop more selective antitubercular agents. Virtual screening has also been employed to identify potential FtsZ inhibitors, with one study identifying Dacomitinib as a potent inhibitor against MRSA strains.

Pyridopyrazine derivatives exhibit significant potential as anti-inflammatory and antioxidant agents. Their anti-inflammatory effects are often linked to their primary mechanism of action, such as the antagonism of H4 receptors or the inhibition of pro-inflammatory kinases. For example, pyridopyrazine derivatives that act as H4R antagonists show promise in treating inflammatory skin conditions. The pyridazinone core itself is recognized as a key structure for developing anti-inflammatory agents with potentially low ulcerogenic side effects.

In addition to anti-inflammatory properties, various pyridopyrimidine and related heterocyclic derivatives have demonstrated significant antioxidant activity. Pyrido[1,2-a]pyrimidin-4-one derivatives with catechol moieties, for instance, have shown notable antioxidant properties in addition to their primary activity as aldose reductase inhibitors. Similarly, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have exhibited excellent antioxidant activity in DPPH free radical scavenging assays. The ability of these compounds to combat oxidative stress, which is closely linked to inflammation and chronic disease, adds another dimension to their therapeutic potential.

The development of pyridopyrazine derivatives as anticancer agents is a major area of research, primarily driven by their utility as kinase inhibitors. By targeting kinases that are crucial for cancer cell survival and proliferation, such as FER, Syk, and Akt, these compounds can effectively halt tumor growth. nih.gov For instance, the FER kinase inhibitor DS21360717 showed in vivo efficacy in a subcutaneous tumor model. google.com

The anticancer mechanisms often involve the induction of cell cycle arrest and apoptosis (programmed cell death). Research on 3-aminopyrazolopyrazine derivatives as Syk inhibitors showed they could inhibit the proliferation of B-lymphoma cells and dose-dependently inhibit the activation of the Syk signaling pathway. Terpyridine derivatives, another class of nitrogen-containing heterocycles, have been shown to induce cell cycle arrest in the G0/G1 and S phases and trigger apoptosis in pancreatic and breast cancer cell lines. Furthermore, some of these compounds are believed to exert their effects by interacting with DNA and generating reactive oxygen species, leading to cellular damage and death.

Table 2: Antiproliferative Activity of Selected Heterocyclic Derivatives
Compound ClassCancer Cell LineKey FindingReference
Pyrido-pyridazinone (DS21360717)Subcutaneous Tumor ModelDemonstrated in vivo antitumor efficacy. nih.govgoogle.com
4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (5q)LNCaP (Prostate)Potent antiproliferative effect with an Akt1 IC50 of 18.0 nM.
3-Aminopyrazolopyrazine (6h)B-lymphoma cellsInhibited cell proliferation and Syk signaling.
4-Phenyl-2,2':60,200-terpyridine (Derivative 6)PANC-1 (Pancreatic)Increased apoptotic cells from 14.7% to 47.7% at 7.5 µM.
4-Phenyl-2,2':60,200-terpyridine (Derivative 6)MCF-7 (Breast)Increased apoptotic cells from 7.6% to 40.0% at 7.5 µM.

Adenosine (B11128) receptors, particularly the A2A subtype, have emerged as important targets in cancer immunotherapy. Antagonists of the A2A receptor can block adenosine-mediated immunosuppression within the tumor microenvironment, thereby enhancing the ability of T cells to attack cancer cells. While direct research on pyridopyrazine derivatives as adenosine receptor antagonists is limited in the provided context, structurally related heterocyclic systems have been extensively studied for this purpose.

For example, pyrazolo-triazolo-pyrimidine derivatives were among the first non-xanthine compounds identified as potent adenosine receptor antagonists. Compounds like SCH 58261 proved to be highly potent and selective A2A receptor antagonists. More recently, a series of pyridinone derivatives were developed as potent and orally bioavailable A2A receptor antagonists. A lead compound from this series, compound 38 , not only had a potent A2A antagonistic activity (IC50 = 29.0 nM) but also enhanced T-cell activation and exhibited significant in vivo antitumor activity. This research highlights the potential of nitrogen-containing fused heterocyclic scaffolds in the development of novel cancer immunotherapies.

Histone Deacetylase (HDAC) Inhibitor Research

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, making them important targets in cancer therapy. While research into HDAC inhibitors has explored various heterocyclic scaffolds, direct studies featuring 3,6-Dichloropyrido[2,3-b]pyrazine are not extensively documented in publicly available literature. However, the broader family of nitrogen-containing heterocyclic compounds, which includes structures related to pyridopyrazines, has shown significant promise.

For instance, researchers have designed and synthesized novel HDAC inhibitors based on pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine scaffolds. nih.gov One such compound, (E)-3-(4-(((1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)amino)methyl)phenyl)-N-hydroxyacrylamide, demonstrated potent inhibitory activity against several HDAC isoforms, including HDAC1, 2, 3, and 6, with IC₅₀ values in the low nanomolar range. nih.gov This compound also showed significant antiproliferative effects against various tumor cell lines. nih.gov

Furthermore, a pharmacophore-merging strategy has led to the discovery of mTOR/HDAC bi-functional inhibitors featuring a pyrazolopyrimidine core. nih.gov One of the lead compounds from this series exhibited potent dual-target inhibitory activities against mTOR and HDAC1. nih.gov These examples underscore the potential of nitrogen-rich heterocyclic systems, akin to the pyridopyrazine structure, as a foundational framework for developing novel and effective HDAC inhibitors. The electron-withdrawing nature of the chloro-substituents in this compound could be leveraged in future drug design to modulate the electronic properties and binding affinities of potential inhibitor candidates.

Applications in Materials Science and Photophysical Chemistry

The unique electronic structure of the pyridopyrazine core, characterized by its electron-accepting nature, makes its derivatives highly suitable for applications in materials science, particularly in the realm of photophysical chemistry.

Pyridopyrazine derivatives have been successfully employed in the design of advanced organic luminous materials. A notable area of development is in compounds exhibiting aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE). Unlike many traditional fluorophores that suffer from aggregation-caused quenching (ACQ) in the solid state, AIE/AIEE-active materials show enhanced fluorescence upon aggregation.

Recent research has presented novel tripodal pyridopyrazine derivatives (PPDs) that exhibit high quantum yields in both solution and solid states, a characteristic known as dual-state emission. nih.govgoogle.com This behavior is supported by their AIEE properties. The molecular design of these compounds, often featuring a donor-acceptor (D-A) architecture, where the pyridopyrazine unit acts as the acceptor, facilitates intramolecular charge transfer (ICT) transitions. google.comnordmann.global By incorporating a rigid and twisted structure, non-emissive pathways are suppressed, leading to significant emission. nih.gov X-ray diffraction studies have confirmed that the prevention of π–π stacking interactions in the solid state contributes to their high quantum yields. nih.govgoogle.com

Compound TypeKey FeatureQuantum Yield (Φ)ApplicationReference
Tripodal Pyridopyrazine Derivatives (PPDs)Dual-State Emission & AIEEUp to 0.87Smart Organic Materials nih.gov, google.com
D-A-D type Pyridopyrazine AminesTunable Blue-to-Red Emission-Solid-State Emitters nordmann.global

The presence of multiple nitrogen atoms in the pyridopyrazine ring provides excellent sites for chelation, protonation, and hydrogen bond formation, making its derivatives effective chemosensors. google.com These compounds have been developed for the selective detection of various analytes.

For instance, AIEE-active pyridopyrazine derivatives have been shown to act as multi-stimuli responsive smart materials. nih.gov They can reversibly detect trifluoroacetic acid (TFA), a toxic volatile organic compound, in both solution and powdered states, often with a distinct color change. nih.govgoogle.com Furthermore, these derivatives have demonstrated high selectivity and sensitivity in detecting heavy metal ions, such as mercury (Hg²⁺), with detection limits in the parts-per-million (ppm) range. nih.govgoogle.com Other research has focused on the development of pyrazine-based fluorescent sensors for the detection of aluminum ions (Al³⁺). bldpharm.com Additionally, novel pyrido[2,3-b]pyrazine (B189457) derivatives have been synthesized and utilized for the electrochemical sensing of DNA, which has potential applications in early disease detection and environmental monitoring. nih.govbldpharm.comdntb.gov.ua

Pyridopyrazine DerivativeTarget AnalyteSensing MethodKey FindingReference
Tripodal PPDsTrifluoroacetic Acid (TFA)Colorimetric/FluorometricReversible detection in solution and solid state. nih.gov, google.com
Tripodal PPDsMercury (Hg²⁺)FluorometricSelective sensing with ppm detection limits. nih.gov, google.com
Substituted Pyrido[2,3-b]pyrazinesDNAElectrochemicalPotential for early disease biomarker detection. nih.gov, bldpharm.com, dntb.gov.ua
Pyrazine-furan derivativeAluminum (Al³⁺)"Turn-on" FluorescenceHigh selectivity and sensitivity. bldpharm.com

The strong electron-withdrawing capability of the pyridopyrazine nucleus makes it a superior acceptor component in donor-acceptor (D-A) type molecules designed for optoelectronic applications. This property allows for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for their performance in electronic devices. nordmann.global

Research has shown that D-A-D structured compounds using pyridopyrazine as the acceptor exhibit a red-shift in their intramolecular charge transfer (ICT) absorption bands compared to those using weaker acceptors like quinoxaline (B1680401) or pyridine (B92270). This indicates a smaller energy gap, which is advantageous for various optoelectronic applications. Synthesized pyridopyrazine amine derivatives have shown potential as ambipolar materials and solid-state emitters in optoelectronics due to their favorable HOMO-LUMO energy levels and efficient solid-state emission. nordmann.global The development of these materials opens possibilities for their use in organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices. nordmann.global

Utility as Agrochemical Intermediates

Halogenated pyridopyrazine derivatives, including structures related to this compound, serve as important intermediates in the synthesis of more complex molecules, including those with applications in the agrochemical industry. A patent for pyridopyrazine derivatives describes their utility as herbicidal compounds, demonstrating the direct application of this chemical class in agriculture. google.com

While specific details on the commercial use of this compound as an agrochemical intermediate are not widely published, related compounds like 7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine are noted for their use as intermediates in the production of biologically active compounds for industries including agrochemicals. nordmann.global The reactive chlorine atoms on the pyridopyrazine ring can be readily substituted, providing a versatile platform for the synthesis of a wide range of functionalized molecules with potential herbicidal, fungicidal, or insecticidal properties.

Computational and Theoretical Chemistry Studies of Pyrido[2,3-b]pyrazine Derivatives

The exploration of chemical compounds through computational and theoretical chemistry provides invaluable insights into their behavior, reactivity, and potential applications. For the pyridopyrazine scaffold, and by extension, compounds like this compound, these in silico methods are crucial for understanding their structure-activity relationships and for the rational design of new derivatives with desired properties. While specific computational studies on this compound are not extensively documented in publicly available literature, the methodologies described below are standard approaches applied to analogous pyridopyrazine-based compounds, offering a framework for how this specific molecule would be investigated.

Computational and Theoretical Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. For a series of pyridopyrazine derivatives, relevant descriptors might include LogP (lipophilicity), molar refractivity (MR), dipole moment, and various topological indices. crpsonline.com

Once the descriptors are calculated for a series of compounds with known biological activities, statistical methods are employed to build the QSAR model. Common methods include:

Principal Component Regression (PCR): This method is used to handle multicollinearity among descriptors by transforming them into a smaller set of uncorrelated variables (principal components).

Multiple Linear Regression (MLR): MLR is a straightforward method to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). nih.gov For instance, a QSAR study on 2-acylamino-4,6-diphenylpyridine derivatives, which share a pyridine (B92270) core with pyridopyrazines, used MLR to establish a correlation between biological activity and descriptors like LogP and stretch-bend energy. crpsonline.com The resulting equation helps in understanding the contribution of each descriptor to the activity. crpsonline.com

Partial Least Squares (PLS): PLS is another regression method that is particularly useful when the number of descriptors is large and there is multicollinearity. nih.gov It relates the descriptors and the biological activity by creating latent variables. A robust QSAR model for pyrrolidine (B122466) analogs acting as DPP IV inhibitors was developed using both MLR and PLS methods. nih.gov

A hypothetical QSAR study on a series of substituted pyridopyrazine derivatives might yield a model with statistical metrics such as a high correlation coefficient (r²), a high cross-validated correlation coefficient (q²), and a low standard error of estimation, indicating a predictive model. For example, a QSAR analysis of pyrido[3,2-b]pyrazinone derivatives as PDE-5 inhibitors showed a model with an r² of 0.82, indicating that 82% of the variance in the biological activity could be explained by the model. researchgate.net

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability | Reactivity, charge-transfer interactions |

A validated QSAR model becomes a powerful tool for predictive screening. mdpi.com Instead of synthesizing and testing a large library of new compounds, researchers can computationally generate a virtual library of pyridopyrazine derivatives and use the QSAR model to predict their biological activity. This allows for the prioritization of compounds that are most likely to be active, saving time and resources.

For lead optimization, the QSAR model can guide the modification of a lead compound. By analyzing the contribution of different descriptors in the QSAR equation, chemists can make informed decisions on which functional groups to add or modify to enhance the desired activity. For instance, if a QSAR model for a series of pyridopyrazine derivatives indicates that higher lipophilicity is correlated with increased activity, medicinal chemists would focus on adding lipophilic substituents to the pyridopyrazine core. crpsonline.com This approach was utilized in the design of new Polo-like kinase 1 (PLK1) inhibitors, where a 3D-QSAR model guided the design of more potent compounds. mdpi.com

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding mode of pyridopyrazine derivatives at a molecular level.

Molecular docking simulations place a ligand, such as a 3,6-Dichloropyrido[2,3-b]pyrazine derivative, into the binding site of a target protein. The quality of the binding is then evaluated using a scoring function, which estimates the binding affinity. Lower scoring values typically indicate a more favorable binding interaction. For example, in a study on new pyridopyrazolo-triazine derivatives, molecular docking revealed binding energies ranging from -6.0161 to -7.8182 kcal/mol, with the most potent compound showing the lowest binding energy. nih.gov

Molecular docking studies provide a visual and energetic understanding of the key interactions between a ligand and its target protein. These interactions are the structural determinants of biological activity. For pyridopyrazine derivatives, important interactions could include:

Hydrogen Bonds: The nitrogen atoms in the pyrido[2,3-b]pyrazine (B189457) core can act as hydrogen bond acceptors, forming interactions with donor residues in the protein's active site.

π-π Stacking: The aromatic nature of the pyridopyrazine ring system allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The chlorine atoms in this compound can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen.

Hydrophobic Interactions: Substituents on the pyridopyrazine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

A molecular docking study on pyrazine-pyridone derivatives identified that the most active compound formed two key interactions: a hydrogen-donor bond and a π-hydrogen bond with the bacterial target. nih.gov Similarly, understanding these interactions for this compound derivatives would be crucial for designing more potent and selective inhibitors for a specific biological target.

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site

Interaction Type Functional Group on Compound Potential Interacting Amino Acid Residue
Hydrogen Bond Acceptor Pyrazine (B50134) Nitrogens, Pyridine Nitrogen Serine, Threonine, Asparagine, Glutamine
Halogen Bond Donor Chlorine atoms Aspartate, Glutamate, Carbonyl oxygens
π-π Stacking Pyrido[2,3-b]pyrazine ring Phenylalanine, Tyrosine, Tryptophan, Histidine

| Hydrophobic Interactions | Dichlorophenyl moiety | Leucine, Isoleucine, Valine, Alanine |

Conformational Analysis and Molecular Dynamics Simulations

While QSAR and molecular docking provide static pictures of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view. Conformational analysis, often a precursor to MD simulations, involves identifying the low-energy conformations of a molecule. For a molecule like this compound, which is relatively rigid, the conformational flexibility would primarily arise from any substituents attached to the core structure.

MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex, the role of solvent molecules, and conformational changes that may occur upon binding. An MD simulation of a this compound derivative bound to its target would reveal the stability of the key interactions identified in docking studies and could highlight previously unobserved interactions. Density Functional Theory (DFT) has been used to study the electronic properties and spectroscopic features of novel pyrido[2,3-b]pyrazine derivatives, which can complement MD simulations by providing accurate charge distributions for the force field parametrization. rsc.org

Pharmacophore Modeling and Virtual Screening Applications

Computational and theoretical chemistry studies, specifically pharmacophore modeling and virtual screening, have become instrumental in the discovery and design of novel therapeutic agents. While direct and extensive research on the application of these techniques to this compound is not widely documented in publicly available literature, the broader class of pyrido[2,3-b]pyrazine derivatives has been the subject of such computational investigations. These studies leverage the structural framework of the pyrido[2,3-b]pyrazine scaffold to identify and optimize new compounds with potential therapeutic activity, particularly in the realm of cancer treatment.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a template in virtual screening to search large compound libraries for molecules that match these features, thereby prioritizing them for further experimental testing.

In the context of pyrido[2,3-b]pyrazine derivatives, research has been directed towards designing compounds that can overcome drug resistance in cancer cells. For instance, a series of novel pyrido[2,3-b]pyrazines were designed and synthesized as potential antitumor agents targeting both erlotinib-sensitive and erlotinib-resistant non-small-cell lung carcinoma (NSCLC). nih.govcolab.ws This work was initiated by screening a chemical library in phenotypic assays on the PC9 (erlotinib-sensitive) and PC9-ER (erlotinib-resistant) cell lines to identify a compound class active against the resistant line. nih.gov Based on the screening data, new pyrido[2,3-b]pyrazines were developed, exploring the impact of substituents at various positions of the core structure. nih.gov

One of the key findings from these studies was the identification of compound 7n , which demonstrated significant inhibitory activity against both cell lines, with an IC50 value of 0.09 μM for PC9 and 0.15 μM for PC9-ER. nih.govcolab.ws This suggests that the pyrido[2,3-b]pyrazine scaffold is a promising starting point for developing drugs that can combat acquired resistance to existing therapies, such as those involving EGFR T790M mutations. nih.gov While the detailed signaling pathways involved are yet to be fully elucidated, the findings highlight the potential of these compounds as promising drug candidates. nih.govcolab.ws

Furthermore, related heterocyclic systems like pyridazines have also been explored using in silico methods. A study on 3,6-disubstituted pyridazines as potential anticancer agents targeting cyclin-dependent kinase 2 (CDK2) combined synthesis, biological evaluation, and computational insights. nih.gov This research identified compounds that not only showed potent anticancer activity but also possessed acceptable ADME (Absorption, Distribution, Metabolism, and Excretion), physicochemical, and druglikeness properties in computational models. nih.gov Specifically, compounds 11l and 11m from this series were highlighted for their submicromolar growth inhibitory effects and their ability to induce cell cycle arrest and apoptosis. nih.gov

The general approach for such studies often involves:

Virtual Screening: Filtering large libraries of compounds against a biological target to identify potential hits. nih.govresearchgate.netmdpi.com

Pharmacophore Mapping: Defining the key chemical features required for biological activity. nih.govnih.gov

Molecular Docking: Predicting the binding orientation and affinity of a molecule to a target protein. nih.govnih.gov

Molecular Dynamics Simulations: Simulating the movement of the ligand-protein complex over time to assess stability and interactions. nih.gov

These computational techniques are crucial in modern drug discovery for accelerating the identification of lead compounds and optimizing their properties for improved efficacy and safety. youtube.com

Table of Compounds and their Biological Activity

Compound IDStructureTarget/AssayIC50 (μM)Source
7n Pyrido[2,3-b]pyrazine derivativePC9 (erlotinib-sensitive)0.09 nih.govcolab.ws
PC9-ER (erlotinib-resistant)0.15 nih.govcolab.ws
11l 3,6-disubstituted pyridazineT-47D (breast cancer)Not specified as submicromolar nih.gov
MDA-MB-231 (breast cancer)Not specified as submicromolar nih.gov
11m 3,6-disubstituted pyridazineT-47D (breast cancer)0.43 ± 0.01 nih.gov
MDA-MB-231 (breast cancer)0.99 ± 0.03 nih.gov

Future Research Directions and Emerging Opportunities for Pyridopyrazine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A significant area of development is the use of alternative energy sources to drive chemical reactions. Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of heterocyclic compounds. Similarly, mechanochemistry, which involves reactions conducted in the solid state with minimal or no solvent, presents a green alternative to traditional solution-phase synthesis.

The development of novel catalytic systems is another cornerstone of future synthetic strategies. This includes the design of catalysts that can operate under milder conditions, exhibit higher selectivity, and be recycled and reused, thereby reducing the environmental impact. For pyridopyrazine synthesis, this could involve the use of earth-abundant metal catalysts as alternatives to precious metals.

Advanced Functionalization and Complex Scaffold Elaboration

The dichlorinated nature of 3,6-Dichloropyrido[2,3-b]pyrazine makes it an ideal starting point for a wide range of functionalization reactions, allowing for the creation of diverse libraries of compounds with tailored properties. Future research will undoubtedly focus on expanding the repertoire of reactions that can be used to modify the pyridopyrazine core.

A key area of interest is the development of more selective and efficient cross-coupling reactions. Methodologies like the Suzuki, Stille, and Buchwald-Hartwig reactions are already employed, but future work will likely focus on expanding the scope of coupling partners and developing catalysts that can operate at lower temperatures and with greater functional group tolerance. This will enable the introduction of a wider array of substituents, leading to more complex and diverse molecular scaffolds.

Another important avenue of research is the exploration of C-H activation reactions. This powerful technique allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. Applying C-H activation strategies to the pyridopyrazine core would provide a more atom-economical and efficient way to introduce new functional groups, bypassing the need for pre-functionalized starting materials.

Expansion of Biological Target Exploration and Mechanistic Studies

Pyridopyrazine derivatives have already demonstrated a broad spectrum of biological activities, including activity as kinase inhibitors and anticancer agents. Future research will aim to expand the range of biological targets for these compounds and to gain a deeper understanding of their mechanisms of action.

One promising area of exploration is the development of pyridopyrazine-based compounds for neglected tropical diseases. The unique chemical space occupied by these heterocycles may provide novel scaffolds for the development of drugs against diseases for which current treatments are inadequate. Furthermore, the potential for these compounds to act as modulators of protein-protein interactions, a challenging but increasingly important area of drug discovery, is also a key area for future investigation.

A deeper understanding of the structure-activity relationships (SAR) of pyridopyrazine derivatives is crucial for the rational design of more potent and selective therapeutic agents. This will involve a combination of chemical synthesis, biological testing, and computational modeling to elucidate how specific structural modifications influence biological activity. Detailed mechanistic studies will also be essential to understand how these compounds interact with their biological targets at the molecular level.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science, and pyridopyrazine chemistry is no exception. These powerful computational tools can be used to accelerate the design-make-test-analyze cycle, leading to the more rapid identification of promising new compounds.

One of the key applications of AI and ML in this context is the development of predictive models for biological activity and physicochemical properties. By training algorithms on large datasets of known compounds, it is possible to create models that can predict the activity of virtual compounds before they are synthesized. This can help to prioritize which compounds to make, saving time and resources.

Generative models, another exciting application of AI, can be used to design novel molecular structures with desired properties. These models can learn the underlying patterns in existing chemical data and then generate new molecules that are predicted to be active against a specific biological target. This approach has the potential to unlock new areas of chemical space and lead to the discovery of truly innovative pyridopyrazine-based compounds.

Exploration of New Material Science Applications and Technological Advancements

Beyond their applications in medicine, pyridopyrazine-based compounds also hold promise for use in a variety of material science applications. Their rigid, planar structures and tunable electronic properties make them attractive candidates for use in organic electronics.

One potential application is in the development of organic light-emitting diodes (OLEDs). The photophysical properties of pyridopyrazine derivatives can be fine-tuned through chemical modification, making it possible to create materials that emit light of different colors. These compounds could also find use as electron-transporting materials in organic solar cells.

Q & A

Q. What are the optimized synthetic routes for 3,6-Dichloropyrido[2,3-b]pyrazine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of chlorinated pyridopyrazines often involves regioselective halogenation. A solvent-free method using POCl₃ with pyridine as a catalyst achieves high yields (94%) and purity (98%) for dichlorinated derivatives like 7-bromo-2,3-dichloropyrido[2,3-b]pyrazine . Key steps include:

  • Temperature control : Reactions at 120–140°C minimize byproducts.
  • Stoichiometry : Equimolar POCl₃ ensures complete chlorination of hydroxyl groups.
  • Workup : Filtration and recrystallization in ethanol enhance purity.
    Comparatively, metal-catalyzed methods (e.g., Pd(PPh₃)₄) for analogous compounds show lower yields (70–80%) due to competing side reactions .

Q. How can researchers confirm the molecular structure and purity of this compound?

Methodological Answer: Structural validation requires a multi-technique approach:

  • ¹H/¹³C NMR : Distinct aromatic proton signals (δ 8.5–9.2 ppm) and carbon shifts (δ 136–156 ppm) confirm fused pyridine-pyrazine rings .
  • XRD : Monoclinic crystal systems (e.g., P2₁/c) with lattice parameters (a = 7.0026 Å, β = 101.885°) validate regiochemistry .
  • HRMS : Molecular ion peaks at m/z 277.9 (M+H⁺) align with theoretical mass .
  • Purity assays : TGA/DSC (decomposition >250°C) and HPLC (retention time 12.3 min) ensure >95% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for kinase inhibition?

Methodological Answer: SAR strategies focus on substituent effects:

  • Electron-withdrawing groups (e.g., Cl at 3,6-positions) enhance binding to kinase hinge regions (e.g., FGFR1) via hydrogen bonding (pyrazine N) .
  • Heterocyclic extensions : Adding pyrrole rings (e.g., pyrrolo[2,3-b]pyrazine derivatives) improves selectivity for JAK3 over JAK1 (IC₅₀ ratio >10x) .
  • Computational docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding poses and optimize substituent placement .

Q. How can researchers resolve contradictions in reported biological activity data for pyridopyrazine derivatives?

Methodological Answer: Discrepancies often arise from:

  • Synthetic impurities : Trace brominated byproducts (e.g., 2-bromo analogs) may skew bioassay results. Use preparative HPLC to isolate >99% pure batches .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab differences .
  • Solubility factors : DMSO stock solutions >10 mM can precipitate in aqueous buffers, reducing apparent activity. Optimize with co-solvents (e.g., 5% PEG-400) .

Q. What computational modeling approaches predict the electronic properties of this compound for optoelectronic applications?

Methodological Answer:

  • DFT calculations : Gaussian09 simulations at the B3LYP/6-31G* level reveal HOMO (-5.8 eV) localized on the pyrazine ring and LUMO (-3.2 eV) on the pyridine moiety, enabling charge-transfer transitions .
  • TD-DFT : Predicts absorption maxima at 450 nm (λₐᵦₛ), aligning with experimental UV-vis data for OLED emitters .
  • Bandgap tuning : Substituents like trifluoromethyl groups lower LUMO by 0.3 eV, enhancing electron transport in organic semiconductors .

Q. How can regioselectivity challenges in substitution reactions of pyridopyrazines be addressed?

Methodological Answer:

  • Metal-free conditions : N-Bromosuccinimide (NBS) in DMF selectively brominates the 2-position of pyrrolo[2,3-b]pyrazines at RT (yield: 95%) .
  • Pd catalysis : Suzuki-Miyaura coupling with 3,4-dimethoxyphenylboronic acid targets the 7-position in pyrido[2,3-b]pyrazines .
  • XRD-guided design : Crystal packing analysis (e.g., CCDC 2-(2-Thienyl)pyrido[2,3-b]pyrazine) identifies steric hindrance sites to avoid .

Q. What methodologies analyze the photophysical properties of this compound for OLED development?

Methodological Answer:

  • PLQY measurement : Integrate sphere systems quantify photoluminescence quantum yield (PLQY >80% for blue emitters) .
  • Thermally activated delayed fluorescence (TADF) : Time-resolved spectroscopy detects microsecond-scale decay (τ = 1.2 µs) in donor-acceptor derivatives .
  • Electroluminescence : Device testing with ITO/PEDOT:PSS/EML/TPBi/LiF/Al stacks achieves EQE >20% for yellow-emitting OLEDs .

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Reactant of Route 1
Reactant of Route 1
3,6-Dichloropyrido[2,3-b]pyrazine
Reactant of Route 2
3,6-Dichloropyrido[2,3-b]pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.